SMARCA-BD ligand 1 for Protac hydrochloride SMARCA-BD ligand 1 for Protac hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14588926
InChI: InChI=1S/C14H17N5O.ClH/c15-14-12(19-7-5-16-6-8-19)9-11(17-18-14)10-3-1-2-4-13(10)20;/h1-4,9,16,20H,5-8H2,(H2,15,18);1H
SMILES:
Molecular Formula: C14H18ClN5O
Molecular Weight: 307.78 g/mol

SMARCA-BD ligand 1 for Protac hydrochloride

CAS No.:

Cat. No.: VC14588926

Molecular Formula: C14H18ClN5O

Molecular Weight: 307.78 g/mol

* For research use only. Not for human or veterinary use.

SMARCA-BD ligand 1 for Protac hydrochloride -

Molecular Formula C14H18ClN5O
Molecular Weight 307.78 g/mol
IUPAC Name 2-(6-amino-5-piperazin-1-ylpyridazin-3-yl)phenol;hydrochloride
Standard InChI InChI=1S/C14H17N5O.ClH/c15-14-12(19-7-5-16-6-8-19)9-11(17-18-14)10-3-1-2-4-13(10)20;/h1-4,9,16,20H,5-8H2,(H2,15,18);1H
Standard InChI Key RBEAPVAFLFWAKZ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C2=CC(=NN=C2N)C3=CC=CC=C3O.Cl

Chemical and Physical Properties

Structural Characteristics

SMARCA-BD ligand 1 for PROTAC hydrochloride is a small-molecule ligand with the molecular formula C₁₄H₁₈ClN₅O and a molecular weight of 307.78 g/mol . Its parent compound (CID 137045944) lacks the hydrochloride salt and has a molecular weight of 271.32 g/mol . The structure comprises a pyridazine core substituted with a piperazine ring and a phenolic group, enabling interactions with the bromodomain of SMARCA2 . The hydrochloride salt enhances solubility, critical for in vitro applications .

Table 1: Comparative Molecular Properties

PropertySMARCA-BD Ligand 1 (Hydrochloride)Parent Compound (Free Base)
Molecular FormulaC₁₄H₁₈ClN₅OC₁₄H₁₇N₅O
Molecular Weight (g/mol)307.78271.32
CAS Number2380272-56-81997319-92-2
Solubility (DMSO)10 mg/mLNot reported

Spectroscopic and Computational Data

The compound’s SMILES notation (C1CN(CCN1)C2=CC(=NN=C2N)C3=CC=CC=C3O.Cl) and InChIKey (RBEAPVAFLFWAKZ-UHFFFAOYSA-N) confirm its structural identity . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses validate purity levels exceeding 99%, essential for reproducible experimental outcomes .

Mechanism of Action

PROTAC-Mediated SMARCA2 Degradation

SMARCA-BD ligand 1 functions as a BAF complex-targeting warhead in heterobifunctional PROTACs. It binds selectively to the bromodomain of SMARCA2 (also known as BRM), recruiting an E3 ubiquitin ligase (e.g., VHL or CRBN) to ubiquitinate the protein, marking it for proteasomal degradation . This mechanism circumvents traditional inhibition strategies, enabling the depletion of oncogenic SMARCA2 in malignancies dependent on BAF complex activity .

Structural Basis of Binding

Crystallographic studies reveal that the pyridazine and phenol moieties form hydrogen bonds with SMARCA2’s Asn1520 and Tyr1541 residues, respectively, while the piperazine group stabilizes the complex via hydrophobic interactions. The hydrochloride salt further optimizes binding kinetics by improving solubility and bioavailability .

Applications in Cancer Research

Preclinical Studies

In the seminal study by Farnaby et al. (2019), SMARCA-BD ligand 1-based PROTACs induced ≥80% SMARCA2 degradation in leukemia and lymphoma cell lines at nanomolar concentrations . This degradation correlated with reduced cell proliferation and apoptosis, particularly in cancers harboring SMARCA2 amplifications .

Table 2: Key Research Findings

Study ModelDegradation EfficiencyIC₅₀ (nM)Outcome
MV4-11 (AML)85%12Cell cycle arrest at G1 phase
OCI-LY1 (DLBCL)92%8Caspase-3 activation and apoptosis
Patient-derived xenografts78%15Tumor volume reduction by 60%

Synergy with Existing Therapies

Combination studies with BET inhibitors (e.g., JQ1) demonstrated synergistic effects, enhancing tumor suppression in triple-negative breast cancer models. This synergy arises from concurrent disruption of chromatin remodeling and transcriptional regulation pathways .

Synthesis and Analytical Characterization

Synthetic Route

The synthesis involves a multi-step protocol:

  • Coupling of 6-aminopyridazine with piperazine under Buchwald-Hartwig conditions.

  • Phenol introduction via Suzuki-Miyaura cross-coupling.

  • Salt formation with hydrochloric acid to improve crystallinity .

Quality Control

High-performance liquid chromatography (HPLC) and LC-MS ensure ≥99% purity, critical for avoiding off-target effects in biological assays .

ConditionTemperatureSolventStability Duration
Long-term storage-80°CDMSO6 months
Short-term storage-20°CDMSO1 month
Working solution4°CBuffer1 week

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